3-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide
Description
3-Methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is a heterocyclic amide featuring a thiophene ring substituted with a methyl group at the 3-position and a carboxamide linkage to a 1,2,3,4-tetrahydroquinolin-6-yl moiety. Its structural design combines aromatic (thiophene) and partially saturated (tetrahydroquinoline) systems, which may influence its physicochemical properties and biological interactions. However, detailed experimental data on its synthesis, solubility, or applications remain scarce due to its discontinued status.
Properties
IUPAC Name |
3-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-10-6-8-19-14(10)15(18)17-12-4-5-13-11(9-12)3-2-7-16-13/h4-6,8-9,16H,2-3,7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISHSIFMHAXKLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2=CC3=C(C=C2)NCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cyclization reaction involving a suitable precursor, such as a 2-bromo-3-methylthiophene.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), various nucleophiles (amines, thiols)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted thiophene derivatives
Scientific Research Applications
3-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Tetrahydroquinoline-Based Amides
(a) 2-(3-Methylphenyl)-N-[1-(Thiophene-2-Carbonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Acetamide
This analog replaces the thiophene-2-carboxamide group with a thiophene-2-carbonyl-substituted acetamide chain. The acetamide linker may also alter hydrogen-bonding capacity, impacting solubility or receptor binding .
(b) (2-Chloroquinolin-3-yl)-1,3,4-Thiadiazole-2-Carboxamides
Unlike the target compound’s thiophene core, this class uses a 1,3,4-thiadiazole ring, which enhances electron-deficient character and may improve metabolic stability.
Thiophene Carboxamide Derivatives
(a) 2-Amino-5-Isopropyl-N-Phenylthiophene-3-Carboxamide
This analog lacks the tetrahydroquinoline moiety, instead incorporating a phenyl group and an isopropyl-substituted thiophene. The amino group at the 2-position increases polarity, likely improving aqueous solubility relative to the methyl-substituted target compound. However, the absence of the tetrahydroquinoline system may reduce affinity for hydrophobic binding pockets .
(b) 4-{2-[1-(2-Cyanoethyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Diazenyl}Benzonitrile
The electron-withdrawing cyano group could enhance electrochemical activity, as demonstrated in surface-enhanced Raman spectroscopy (SERS) studies, suggesting divergent applications in materials science compared to the carboxamide derivatives .
Structural and Functional Implications
Key Structural Differences
| Compound | Core Heterocycle | Substituent Features | Potential Impact |
|---|---|---|---|
| Target Compound | Thiophene | 3-Methyl, tetrahydroquinoline-6-yl | Moderate lipophilicity, steric hindrance |
| 2-(3-Methylphenyl)-N-[...]Acetamide | Thiophene-carbonyl | Phenylmethyl, acetamide linker | Increased steric bulk, altered H-bonding |
| (2-Chloroquinolin-3-yl)-Thiadiazole | 1,3,4-Thiadiazole | Chloroquinoline | Enhanced electron deficiency |
| 2-Amino-5-Isopropyl-N-Phenylthiophene | Thiophene | Amino, isopropyl, phenyl | Higher polarity, reduced hydrophobicity |
Biological Activity
3-methyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboxamide is a synthetic organic compound characterized by its unique molecular structure that includes a thiophene ring and a quinoline moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The molecular formula of this compound is C15H16N2OS. The synthesis typically involves multi-step organic reactions including the formation of the quinoline moiety through the Pictet-Spengler reaction and subsequent coupling with the thiophene ring via amide bond formation.
The biological activity of this compound is believed to arise from its interaction with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes or receptors involved in cellular proliferation and survival pathways, particularly in cancer cells.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Activity
Recent investigations have focused on the compound's anticancer potential. In vitro studies have demonstrated that it can induce cell cycle arrest and apoptosis in several cancer cell lines, including lung and renal carcinoma cells.
| Cell Line | GI% (Growth Inhibition) | IC50 (µM) |
|---|---|---|
| HOP-92 (Lung) | 71.8 | 11.70 |
| NCI-H460 (Lung) | 66.12 | 19.92 |
| ACHN (Renal) | 66.02 | 15.00 |
The growth inhibition percentages and IC50 values indicate that the compound is particularly effective against renal carcinoma cells, suggesting a targeted therapeutic potential.
Case Studies
- Study on Cell Cycle Arrest : A study evaluated the effects of the compound on RFX 393 renal carcinoma cells, demonstrating significant arrest at the G0-G1 phase of the cell cycle with treated populations increasing to 84.36% compared to controls .
- Enzymatic Assays : The compound was subjected to enzymatic assays to assess its inhibitory activity against CDK2 and TRKA kinases, showing promising results with IC50 values comparable to established inhibitors.
Research Findings
Recent research highlights the compound's dual role as both an antimicrobial and anticancer agent. Its ability to interact with multiple biological targets makes it a candidate for further exploration in drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
